molecular formula C11H15BrN2O B1415329 Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]- CAS No. 1161833-88-0

Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-

Cat. No. B1415329
CAS RN: 1161833-88-0
M. Wt: 271.15 g/mol
InChI Key: JPQUTUWEFBKPLJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 56.5-58.5°C .

Scientific Research Applications

Synthesis of Fused Thiazol-2(3H)-ones A study by Singh et al. (1993) detailed the synthesis of fused thiazol-2(3H)-ones, highlighting the use of o-bromo aromatic amines in the process. This research is significant for the development of novel compounds in organic chemistry (Singh et al., 1993).

Synthesis of 5-Substituted 5-Hydroxy-2-Pyrrolidones Gawell et al. (1989) described the synthesis of specific 5-hydroxy-2-pyrrolidones, which are metabolites of the antipsychotic benzamide remoxipride. This research contributes to understanding the metabolic pathways and synthesis of complex organic compounds (Gawell et al., 1989).

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists Research by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide, incorporating elements like pyridine and benzenesulfonyl for the development of HIV-1 infection inhibitors. This study is crucial for advancing therapeutic options for HIV (Cheng De-ju, 2015).

Corrosion Inhibition Studies Murmu et al. (2019) conducted studies on the corrosion inhibitive effects of certain Schiff bases on mild steel, emphasizing the role of molecular structure in corrosion protection. This research is vital for industrial applications, particularly in materials science (Murmu et al., 2019).

Synthesis of Nilotinib A study by Yu Yankun et al. (2011) described the synthesis of nilotinib, a tyrosine kinase inhibitor, indicating the significance of benzenamine derivatives in pharmacological developments (Yu Yankun et al., 2011).

Antifungal Agent Development Malhotra et al. (2012) synthesized and characterized benzenamine derivatives for their potential as antifungal agents. This research adds to the pool of knowledge in medicinal chemistry and drug development (Malhotra et al., 2012).

Catalytic Esterolysis Aglietto et al. (1985) explored the catalytic esterolysis of p-nitrophenyl esters using optically active polymeric oximes. This study is important for understanding catalytic processes in polymer chemistry (Aglietto et al., 1985).

properties

IUPAC Name

4-bromo-2-(1-methylpyrrolidin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14-5-4-9(7-14)15-11-6-8(12)2-3-10(11)13/h2-3,6,9H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQUTUWEFBKPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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